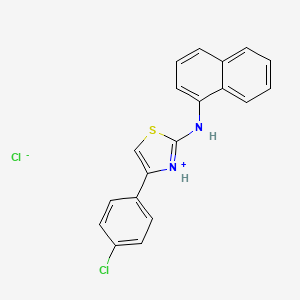

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride

描述

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium class of chemicals This compound is characterized by the presence of a thiazole ring, a naphthylamino group, and a chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-

生物活性

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride, with the CAS number 1274903-39-7, is a thiazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazolium ring and chlorophenyl and naphthyl groups. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

- Molecular Formula : C19H14Cl2N2S

- Molecular Weight : 373.3 g/mol

- Structure : The compound contains a thiazolium core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

| Compound Type | Activity | Target Organisms |

|---|---|---|

| Thiazole Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Schiff Base Complexes | Antifungal | Candida albicans |

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The mechanism of action typically involves induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, certain thiazole derivatives have shown promise as inhibitors of alkaline phosphatase, which is relevant in cancer metabolism.

Case Studies

- Cytotoxicity Study : A study assessing the cytotoxic effects of thiazole compounds on various cancer cell lines found that structural modifications significantly influenced their activity. The presence of electron-withdrawing groups like chlorine enhanced the cytotoxicity compared to their non-substituted counterparts.

- Antimicrobial Efficacy : Research conducted on thiazole derivatives indicated that modifications at the 4-position significantly impacted their antibacterial activity against resistant strains of bacteria, suggesting a structure-activity relationship that can guide future drug design.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via Hantzsch thiazole condensation, where thiosemicarbazones react with α-halo ketones or aldehydes. For example, substituting 1-naphthylcarboxaldehyde with α-bromo-4-chloroacetophenone in a refluxing ethanol/water mixture (1:1) under nitrogen yields the thiazole core. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >85% purity. Reaction optimization may include adjusting temperature (70–90°C), catalyst (e.g., piperidine), and stoichiometric ratios (1:1.2 thiosemicarbazone:α-bromo ketone) to minimize side products like uncyclized intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography : Single-crystal analysis using SHELX (SHELXL for refinement) confirms the thiazolium core, chloride counterion, and substituent geometry. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between naphthyl groups) .

- NMR/FT-IR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and thiazole C2 (δ 160–165 ppm). FT-IR confirms N–H stretching (3200–3300 cm⁻¹) and C–Cl bonds (750 cm⁻¹) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M-Cl]⁺ ion) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for thiazolium salts).

- Hygroscopicity tests : Store samples in desiccators with silica gel (0% humidity) vs. ambient conditions (30–60% humidity) for 30 days, monitoring clumping or color changes via UV-vis spectroscopy .

- Light sensitivity : Expose to UV (254 nm) for 24 hours and analyze degradation by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational tools like AutoDock and Multiwfn elucidate this compound’s bioactivity and electronic properties?

- Molecular docking (AutoDock4) : Dock the compound into target proteins (e.g., kinases) using flexible sidechain sampling. Set grid parameters (60 × 60 × 60 Å, 0.375 Å spacing) centered on active sites. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., thiazole N–H with Asp86) .

- Wavefunction analysis (Multiwfn) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Electron localization function (ELF) maps reveal charge distribution in the naphthyl-thiazole system .

Q. What experimental and theoretical approaches resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

- DFT calculations (Gaussian/B3LYP) : Compare optimized gas-phase geometries with crystallographic data to assess conformation-dependent shifts .

- Variable-temperature NMR : Monitor peak broadening at elevated temperatures to detect rotational barriers (e.g., hindered naphthyl group rotation) .

Q. What mechanistic insights can be gained from studying substituent effects on the thiazolium core’s reactivity?

- Electron-withdrawing groups (e.g., 4-Cl) : Enhance electrophilicity at C2, facilitating nucleophilic attack (e.g., in SNAr reactions). UV-vis kinetics (λ = 300–400 nm) track reaction rates with amines .

- Steric effects : Bulkier substituents (e.g., 1-naphthyl) reduce catalytic activity in oxidation reactions, analyzed via Hammett plots or Eyring equations .

属性

IUPAC Name |

4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-3-ium-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2S.ClH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOVUMZIKGKAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC=C(C=C4)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274903-39-7 | |

| Record name | 2-Thiazolamine, 4-(4-chlorophenyl)-N-1-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。